

what is the chemical structure of dmDNA31

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Compound of Interest

Compound Name: *dmDNA31*

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An In-depth Technical Guide to dmDNA31

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **dmDNA31**, a novel rifamycin-class antibiotic. It details its chemical structure, physicochemical properties, and its role as the cytotoxic payload in the antibody-antibiotic conjugate (AAC), DSTA4637S. This document also outlines the mechanism of action of DSTA4637S and provides an overview of the experimental protocols used in its analysis.

Core Concepts: Introduction to dmDNA31

dmDNA31, with the full chemical name 4-dimethylaminopiperidino-hydroxybenzoxazino rifamycin, is a potent, semi-synthetic antibiotic belonging to the rifamycin class.^[1] It is an analog of rifalazil and is sometimes referred to as rifalog.^[2] The primary mechanism of action of **dmDNA31** is the inhibition of bacterial DNA-dependent RNA polymerase, leading to a potent bactericidal effect, particularly against *Staphylococcus aureus*.^{[1][2]}

dmDNA31 is a critical component of the investigational antibody-antibiotic conjugate DSTA4637S (also known as DSTA4637A and RG7861), where it is attached to a monoclonal antibody targeting *S. aureus* via a protease-cleavable linker.^[1] This AAC is specifically designed to target and eliminate intracellular *S. aureus*, a key contributor to persistent and recurrent infections.

Chemical Structure and Physicochemical Properties

The chemical structure of **dmDNA31** is presented below. Its molecular formula is $C_{50}H_{62}N_4O_{13}$, with a molecular weight of 927.05 g/mol .

Image of **dmDNA31** Chemical Structure: (A 2D structure of **dmDNA31** will be generated from its SMILES representation as a definitive, high-resolution, publicly available image is not available.)

Physicochemical and Pharmacokinetic Properties of **dmDNA31**

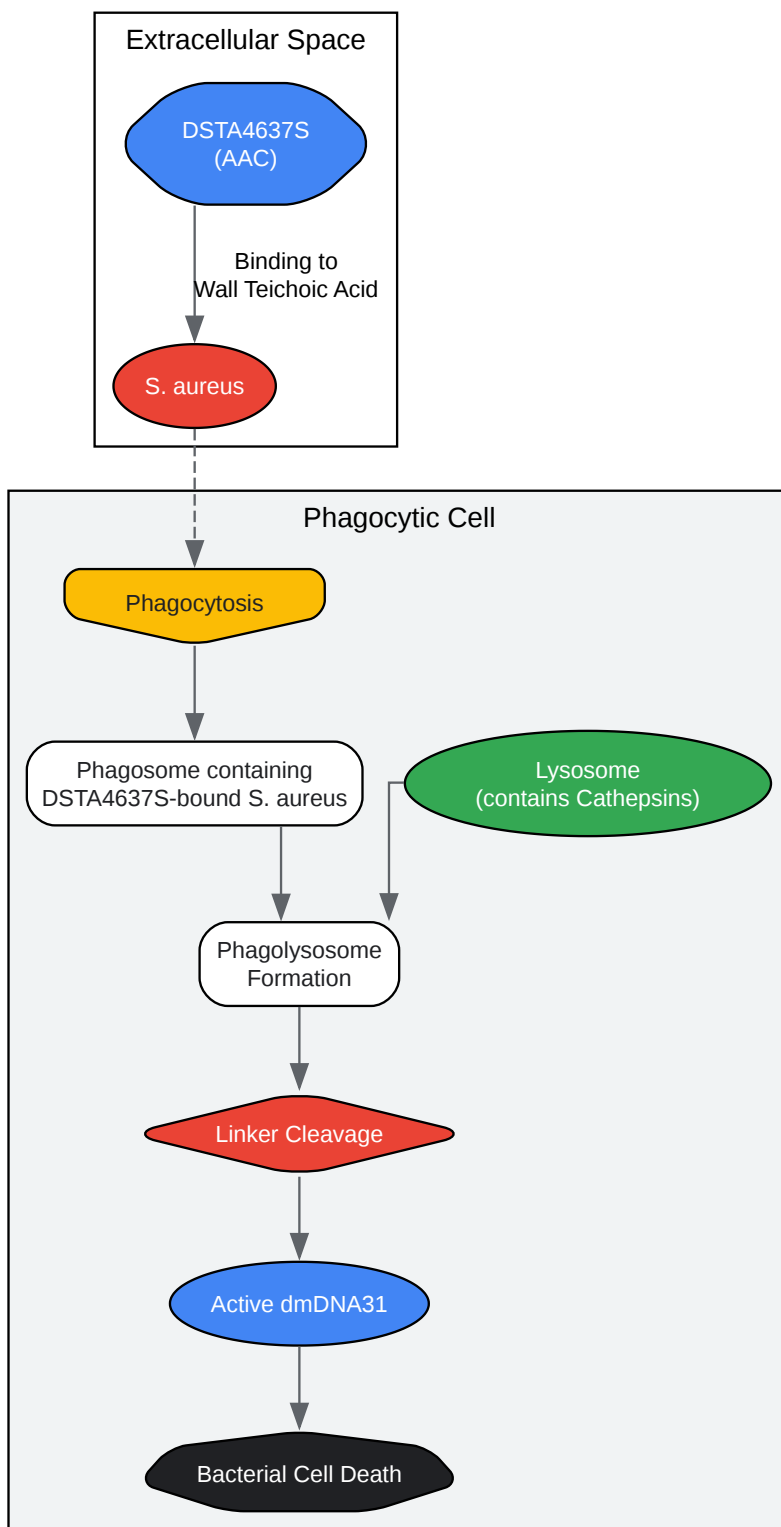
The following table summarizes key quantitative data for **dmDNA31**. It is important to note that much of the available data for unconjugated **dmDNA31** is derived from studies of the DSTA4637S conjugate.

| Property | Value | Source |
|---|---|--------|
| Molecular Formula | C ₅₀ H ₆₂ N ₄ O ₁₃ | [3] |
| Molecular Weight | 927.05 g/mol | [3] |
| SMILES | <div>O=C1C2=C(O[C@@]1(O/C=C/</div> <div>--INVALID-LINK----INVALID-</div> <div>LINK-</div> <div>-/C=C/C=C(C)/C3=O)C)O)C)O</div> <div>C(C)=O)C">C@([H])OC)C(C</div> <div>)=C(O)C4=C2C(C(OC5=CC(N</div> <div>6CCC(N(C)C)CC6)=C7)=C(N3</div> <div>)C4=O)=NC5=C7O</div> | |
| In Vitro Activity | | |
| Minimum Inhibitory Concentration (MIC) vs. <i>S. aureus</i> | <10 nM | |
| In Vitro Frequency of Spontaneous Resistance | Approximately 3.9 x 10 ⁻⁷ | [4] |
| Pharmacokinetics (from DSTA4637S studies in humans) | | |
| Mean Half-life (unconjugated) | 3.9 to 4.3 days | [1] |
| Mean Maximum Plasma Concentration (C _{max}) of unconjugated dmDNA31 (at 150 mg/kg of DSTA4637S) | 3.86 ng/mL | [1] |
| Plasma Protein Binding (unconjugated) | Approximately 95% | [1] |

Mechanism of Action of DSTA4637S Featuring dmDNA31

The antibody-antibiotic conjugate DSTA4637S is designed for the targeted delivery of **dmDNA31** to phagocytic cells that have engulfed *S. aureus*. The mechanism involves a multi-step process that ensures the localized release of the potent antibiotic, minimizing systemic exposure and off-target effects.

Mechanism of Action of DSTA4637S

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Caption: Mechanism of DSTA4637S delivering **dmDNA31** to intracellular *S. aureus*.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of **dmDNA31** are often proprietary. However, based on published research, the following sections outline the general methodologies employed.

Synthesis of Benzoxazinorifamycins

The synthesis of benzoxazinorifamycin analogs, such as **dmDNA31**, generally involves the coupling of a rifamycin S derivative with a corresponding 2-aminophenol derivative. This is followed by further modifications to introduce the desired functional groups.

Bioanalytical Methods for Quantification

The pharmacokinetic properties of DSTA4637S and its components, including unconjugated **dmDNA31**, are typically characterized using a combination of ligand-binding assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

An enzyme-linked immunosorbent assay (ELISA) is commonly used to determine the concentration of the total antibody component of the AAC in biological matrices.

General ELISA Protocol Outline:

- **Coating:** A 96-well microtiter plate is coated with a capture antibody, such as a monoclonal antibody against the complementarity-determining region of the DSTA4637S antibody.
- **Blocking:** The plate is treated with a blocking solution to prevent non-specific binding.
- **Sample Incubation:** Standards, quality controls, and unknown samples are added to the wells and incubated.
- **Detection:** A detection antibody, also specific to the DSTA4637S antibody and conjugated to an enzyme (e.g., horseradish peroxidase), is added.
- **Substrate Addition:** A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

- **Measurement:** The absorbance of the colored product is measured using a microplate reader, and the concentration of the total antibody is determined by comparison to a standard curve.

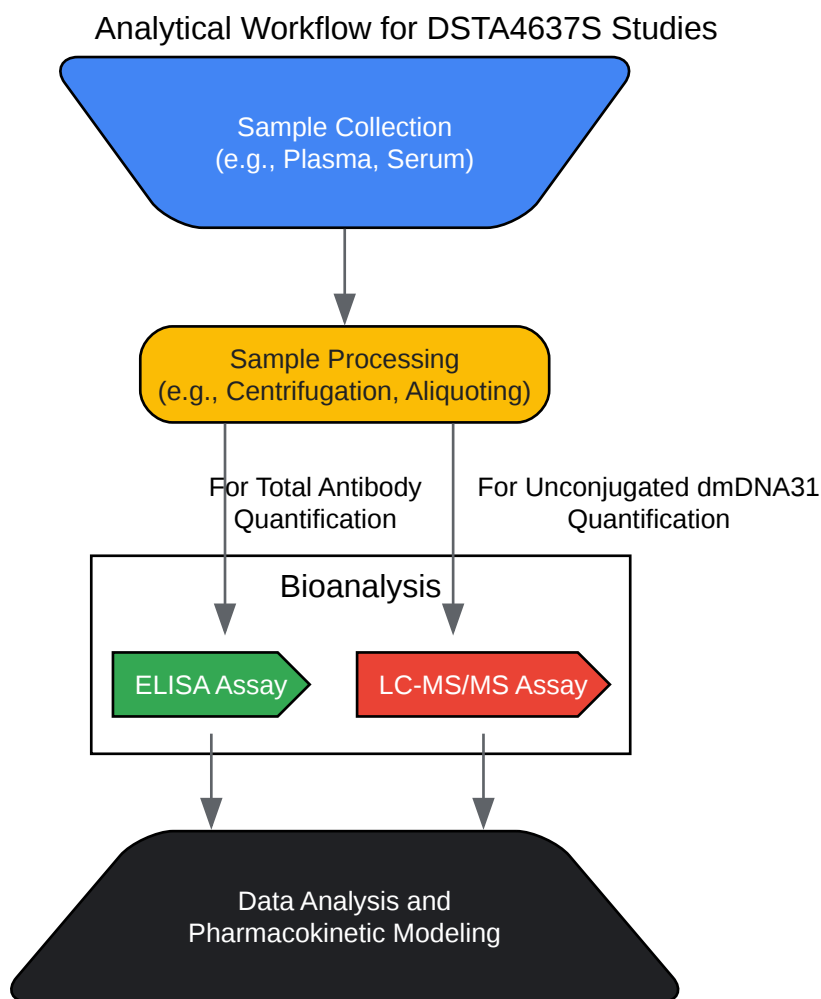
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed to measure the low concentrations of unconjugated **dmDNA31** in plasma.

General LC-MS/MS Protocol Outline:

- **Sample Preparation:** Plasma samples are subjected to a protein precipitation step, followed by solid-phase extraction to isolate the small molecule drug from the biological matrix.
- **Chromatographic Separation:** The extracted sample is injected into a high-performance liquid chromatography (HPLC) system, where **dmDNA31** is separated from other components on a C18 column using a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
- **Mass Spectrometric Detection:** The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of **dmDNA31** is selected and fragmented to produce a characteristic product ion, which is then detected.
- **Quantification:** The concentration of **dmDNA31** in the sample is determined by comparing the peak area of the analyte to that of an internal standard, using a calibration curve generated from samples with known concentrations of **dmDNA31**.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the preclinical or clinical analysis of the antibody-antibiotic conjugate DSTA4637S and its components.



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Caption: A generalized workflow for the bioanalysis of DSTA4637S components.

Conclusion

dmDNA31 is a promising rifamycin-class antibiotic with potent activity against *S. aureus*. Its incorporation into the antibody-antibiotic conjugate DSTA4637S represents a novel and targeted approach to treating challenging intracellular bacterial infections. Further research and clinical development will continue to elucidate the full therapeutic potential of this innovative molecule.

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